Cortexolone-21-propionate, also known as clascoterone, is a synthetic steroid compound classified as a 21-hydroxysteroid. It is primarily recognized for its role as an androgen receptor antagonist, making it a valuable therapeutic agent in the treatment of androgen-related conditions, particularly acne vulgaris. Clascoterone is marketed under the brand name Winlevi and has gained attention for its efficacy in topical applications for patients aged 12 years and older. The compound's mechanism of action involves blocking androgen receptor signaling pathways that contribute to acne pathogenesis, including sebaceous gland proliferation and excess sebum production .
Cortexolone-21-propionate is derived from cortexolone (11-deoxycortisol) and belongs to the class of organic compounds known as steroids. Specifically, it is categorized under lipids and lipid-like molecules, with further classification as a steroid derivative. Its structural formula is , indicating it contains 24 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms .
The synthesis of cortexolone-21-propionate can be achieved through various methods. A notable approach involves the transformation of cortexolone into its ortho-ester form through reaction with an alkyl ester of an orthocarboxylic acid under acidic conditions. The subsequent hydrolysis yields the desired 17α-propionate ester.
One efficient method described in patents involves hydrolysis in a basic medium using a cortexolone 21-monoester as a precursor. This method minimizes the formation of by-products and allows for industrial-scale production without extensive pH control or complex reagents. The process typically includes crystallization steps using organic solvents to purify the final product .
Cortexolone-21-propionate exhibits a characteristic steroid structure with specific functional groups that influence its biological activity. The compound features a hydroxyl group at the 21-position and a propionate ester at the 17α position.
The molecular structure can be visualized through computational modeling techniques that reveal conformational characteristics essential for its interaction with androgen receptors .
Cortexolone-21-propionate undergoes several chemical reactions relevant to its pharmacological activity:
The hydrolysis reaction can be represented as follows:
The mechanism by which cortexolone-21-propionate exerts its effects involves competitive antagonism at androgen receptors. By binding to these receptors, clascoterone inhibits the actions of androgens that would typically promote acne development through increased sebum production and inflammation.
This mechanism highlights the compound's ability to target localized areas without significant systemic side effects .
Cortexolone-21-propionate possesses distinct physical and chemical properties that contribute to its functionality:
Relevant data on these properties can influence formulation strategies for optimal delivery systems in clinical settings .
Cortexolone-21-propionate has several scientific uses primarily focused on dermatology:
The compound's unique profile allows it to serve as an innovative treatment option with fewer systemic side effects compared to traditional therapies .
Cortexolone-21-propionate emerged as a critical compound during investigations into 17α-esters of cortexolone (11-deoxycortisol) in the early 2000s. Researchers discovered that while parent cortexolone lacked antiandrogenic activity, its C17α esters—particularly the propionate derivative—exhibited potent topical androgen receptor antagonism. This was an unexpected pharmacological property since esterification typically aims to modify systemic absorption rather than create new biological activities. The synthesis challenge lay in selectively esterifying the sterically hindered 17α-hydroxy group without affecting the primary 21-hydroxy group. Traditional chemical methods produced significant impurities due to 17→21 acyl migration, necessitating complex purification.
A breakthrough came with lipase-catalyzed synthesis using Candida antarctica lipase B (CAL-B). This enzymatic approach enabled high-yield production of cortexolone-17α-propionate (>99% purity) via alcoholysis of 17α,21-dipropionate precursors, selectively removing the 21-acyl group. The reaction conditions were optimized as follows:
Table 1: Enzymatic Synthesis Parameters for Cortexolone-17α/21-Propionate
Parameter | Condition | Yield/Purity |
---|---|---|
Enzyme | Candida antarctica lipase B | ≥99% purity |
Solvent | Toluene | 82% yield |
Temperature | 50°C | Complete 21-deacylation |
Acyl Migration Prevention | Non-aqueous conditions | No detectable migration |
This method circumvented the labor-intensive purification required by conventional acid-catalyzed orthoester hydrolysis, establishing a scalable route for both cortexolone-17α-propionate and its 21-isomer. The discovery underscored that spatial positioning of the propionyl group dictated pharmacological behavior: 17α-esters acted as antiandrogens, whereas 21-esters were biologically inert.
Cortexolone-21-propionate (M1) is not therapeutically active itself but serves as the obligate metabolic intermediate in the biotransformation of topically applied antiandrogens like clascoterone (cortexolone-17α-propionate). Upon dermal absorption, clascoterone undergoes rapid non-enzymatic migration of the propionyl group from the 17α to 21 position, forming cortexolone-21-propionate. This migration occurs spontaneously in plasma via nucleophilic attack by the 21-hydroxyl group on the 17α-ester carbonyl. Subsequent enzymatic hydrolysis by plasma esterases then yields cortexolone (11-deoxycortisol), which is excreted.
Metabolic Pathway Evidence:
Table 2: Metabolic Conversion Kinetics of Clascoterone in Human Plasma
Time Point | Clascoterone (17α-Ester) (%) | Cortexolone-21-Propionate (M1) (%) | Cortexolone (M2) (%) |
---|---|---|---|
0 | 99.6 | 0.5 | 0.0 |
30 min | 93.2 | 6.5 | 0.4 |
2 hours | 67.2 | 25.3 | 7.5 |
8 hours | <1.0 | Undetectable | >99 |
This metabolic cascade explains why cortexolone-17α-propionate exhibits localized antiandrogenic effects: systemic exposure to the active 17α-ester is minimized by its conversion to the inactive 21-propionate and cortexolone. Consequently, cortexolone-21-propionate serves as a transient "detoxification" intermediate, preventing unintended systemic androgen antagonism.
Cortexolone-21-propionate’s role as a metabolic shunt underpins the peripheral selectivity of steroidal antiandrogens. When clascoterone is applied topically:
The instability of the 17α-ester bond—while a pharmacokinetic limitation—becomes therapeutically advantageous for topical delivery. Enzymes in skin (e.g., carboxylesterases) hydrolyze cortexolone-21-propionate to cortexolone slowly, allowing the 17α-ester to maintain local concentrations. Meanwhile, rapid plasma conversion ensures no accumulation occurs. This contrasts with non-steroidal antiandrogens like flutamide, which lack efficient metabolic inactivation and cause systemic toxicity.
Additionally, the lipophilicity imparted by the propionyl group enhances skin permeability. Cortexolone-17α-propionate’s logP value (∼3.8) enables penetration into sebaceous glands, whereas cortexolone (logP ∼2.1) is too hydrophilic for deep follicular delivery. Cortexolone-21-propionate exhibits intermediate partitioning but is swiftly cleared from the dermis, preventing reservoir formation. This balance makes propionate esters ideal for "soft drug" designs—compounds engineered for localized activity and predictable metabolic deactivation.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3